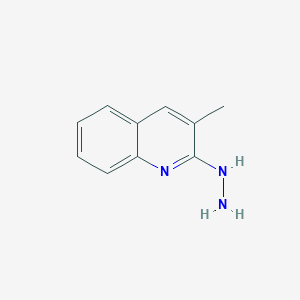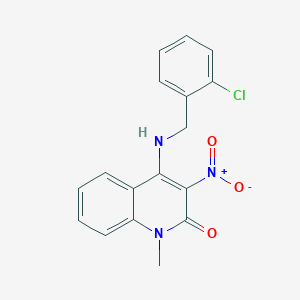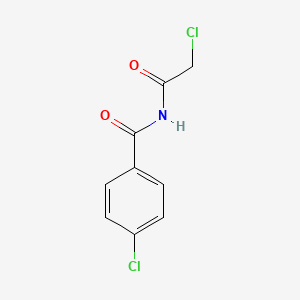![molecular formula C16H25ClN2O2S B2562809 [2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;hydrochloride CAS No. 2418676-38-5](/img/structure/B2562809.png)
[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound [2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;hydrochloride is a synthetic chemical with potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure combines an oxazepane ring with a benzothiophene moiety, making it a candidate for diverse chemical reactions and biological activities.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of [2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone typically involves the following steps:
Formation of the Oxazepane Ring: : The preparation starts with the synthesis of the oxazepane ring through a cyclization reaction. This can be achieved using starting materials such as amino alcohols and alkyl halides under basic conditions.
Introduction of the Benzothiophene Moiety: : The benzothiophene component is introduced via a Friedel-Crafts acylation reaction. The reaction involves the coupling of the oxazepane intermediate with a benzothiophene derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Final Assembly: : The final step involves the reduction of the carbonyl group to form the methanone compound. This can be accomplished using a reducing agent such as sodium borohydride.
Industrial Production Methods:
Industrial production of [2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone involves optimization of the synthetic routes for large-scale operations. Efficient reaction conditions, such as using continuous flow reactors and process intensification techniques, are employed to enhance yield and purity while minimizing waste.
化学反応の分析
Types of Reactions:
The compound can undergo various chemical reactions, including:
Oxidation: : The methanone group can be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: : The methanone group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: : The amino group can participate in nucleophilic substitution reactions with electrophiles like acyl chlorides, forming amides.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate in aqueous medium.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: : Carboxylic acid derivatives.
Reduction: : Alcohol derivatives.
Substitution: : Amide derivatives.
科学的研究の応用
The compound [2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone has several scientific research applications:
Chemistry: : Used as a building block for synthesizing complex organic molecules.
Biology: : Studied for its potential as an enzyme inhibitor or modulator in biochemical pathways.
Medicine: : Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: : Applied in the development of new materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism by which [2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone exerts its effects involves interaction with molecular targets in biological systems:
Molecular Targets: : The compound may bind to specific enzymes or receptors, modulating their activity.
Pathways Involved: : It could influence various biochemical pathways, leading to changes in cellular processes such as signal transduction or metabolic regulation.
類似化合物との比較
[2-(Aminomethyl)-1,4-oxazepan-4-yl]methanone
[5-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]methanone
[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5-methyl-1,2-benzisothiazol-3-yl)methanone
This detailed exploration covers various aspects of [2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone, providing insights into its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds.
特性
IUPAC Name |
[2-(aminomethyl)-1,4-oxazepan-4-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S.ClH/c1-11-3-4-14-12(7-11)8-15(21-14)16(19)18-5-2-6-20-13(9-17)10-18;/h8,11,13H,2-7,9-10,17H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHINGDIAVANCEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C=C(S2)C(=O)N3CCCOC(C3)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethylphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2562728.png)
![(2S)-2-{[(1S)-1-carboxyethyl]amino}-3-methylbutanoicacidhydrochloride](/img/structure/B2562729.png)
![2-[4-(2-formyl-1H-pyrrol-1-yl)phenyl]acetic acid](/img/structure/B2562730.png)
![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2562733.png)
![4-bromo-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol](/img/structure/B2562734.png)
![[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanamine hydrochloride](/img/structure/B2562735.png)

![1-[1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carbonyl]azepane](/img/structure/B2562740.png)
![N-[2-(Furan-2-ylmethyl)cyclohexyl]prop-2-enamide](/img/structure/B2562742.png)
![1-(4-chlorobenzoyl)-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}piperidin-4-ol](/img/structure/B2562743.png)
![8-(2-fluorophenyl)-1,7-dimethyl-3-(2-methylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2562745.png)
![2-Chloro-N-[[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl]acetamide](/img/structure/B2562747.png)

